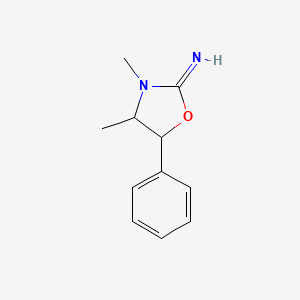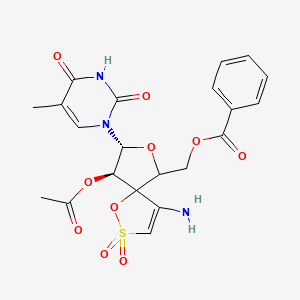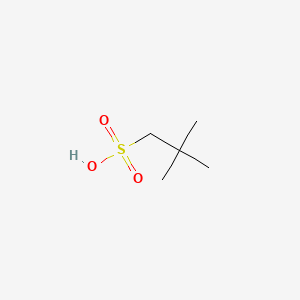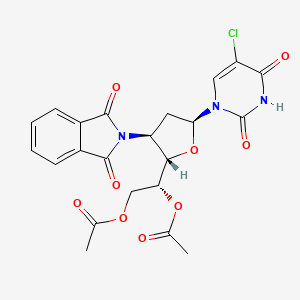
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzoxazaphosphorin ring system, which is a unique structural motif combining phosphorus, nitrogen, and oxygen atoms within a single ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyethylamine and phosphorus oxychloride.
Formation of Intermediate: The reaction between 2-hydroxyethylamine and phosphorus oxychloride leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the benzoxazaphosphorin ring system.
Oxidation: The final step involves the oxidation of the compound to introduce the 2-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be employed to modify the oxidation state of the phosphorus atom.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction may produce compounds with lower oxidation states.
Scientific Research Applications
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: A compound used in the production of polyethylene terephthalate (PET) and other polymers.
Bis(2-hydroxyethyl)amine: A simpler compound with similar functional groups but lacking the benzoxazaphosphorin ring system.
Uniqueness
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide is unique due to its complex ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
156454-79-4 |
|---|---|
Molecular Formula |
C11H15N2O5P |
Molecular Weight |
286.22 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]-2-oxo-3H-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H15N2O5P/c14-7-5-13(6-8-15)19(17)12-11(16)9-3-1-2-4-10(9)18-19/h1-4,14-15H,5-8H2,(H,12,16,17) |
InChI Key |
HGBPTUARXOAZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NP(=O)(O2)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)



![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)






![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
